1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one
Description
Properties
IUPAC Name |
3-hydroxy-4-(4-methoxyphenyl)-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-14-6-4-3-5-13(14)15(16(19)17(18)20)11-7-9-12(21-2)10-8-11/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJALINLQHRDUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminoacetophenone Derivatives
A foundational approach involves the cyclocondensation of 2-aminoacetophenone derivatives with acylating agents. For example, 2-amino-4'-methoxyacetophenone can react with methyl chloroformate in the presence of sodium hydride to form the quinoline core. The reaction proceeds via initial acylation of the amine group, followed by intramolecular cyclization to yield 1-methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one. Key parameters include:
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Reagents : 2-amino-4'-methoxyacetophenone, methyl chloroformate, anhydrous toluene, NaH.
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Conditions : Reflux at 110°C for 12 hours under nitrogen.
This method benefits from readily available starting materials but requires careful control of moisture to prevent hydrolysis of the acylating agent.
Aniline-Malonic Acid Condensation
Alternative routes employ the condensation of substituted anilines with malonic acid. For instance, 4-methoxyaniline reacts with malonic acid in polyphosphoric acid (PPA) at 140°C to form the quinoline skeleton. The 1-methyl group is introduced via subsequent alkylation using methyl iodide in dimethylformamide (DMF).
Mechanistic Insights :
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Cyclization : PPA facilitates dehydration and cyclization, forming the 4-(4-methoxyphenyl) substituent.
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Hydroxylation : The 3-hydroxy group arises from hydrolysis of an intermediate ester under basic conditions.
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N-Methylation : Quaternization of the nitrogen with methyl iodide completes the structure.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| PPA Temperature | 140°C | Maximizes cyclization |
| Methylation Time | 6 hours | 89% conversion |
| Base for Hydrolysis | 2M NaOH | 92% efficiency |
Post-Cyclization Functionalization
Hydroxylation via Oxidative Demethylation
In cases where the 3-hydroxy group is protected as a methoxy moiety, oxidative demethylation using boron tribromide (BBr₃) in dichloromethane achieves deprotection. This step is critical for introducing the hydroxyl group without disrupting the quinoline core.
Reaction Conditions :
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BBr₃ (3 equiv), CH₂Cl₂, −78°C to room temperature, 4 hours.
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Yield : 76% after column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Validation :
Palladium-Catalyzed Coupling for Aryl Substitution
The 4-(4-methoxyphenyl) group is introduced via Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid and a brominated quinoline precursor. Palladium(II) acetate and triphenylphosphine in aqueous DME enable efficient cross-coupling.
Typical Protocol :
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Substrate : 4-bromo-1-methyl-3-methoxyquinoline-2(1H)-one.
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Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
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Conditions : 80°C, 12 hours, N₂ atmosphere.
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Yield : 82% after purification.
One-Pot Multicomponent Approaches
Recent advancements utilize one-pot strategies to streamline synthesis. A tandem reaction involving 4-methoxyphenylglyoxal, methylamine, and ethyl acetoacetate in acetic acid generates the target compound in a single step.
Key Advantages :
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Reduced purification steps.
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Yield : 67% with high atom economy.
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Reaction Time : 8 hours at reflux.
Mechanistic Pathway :
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Knoevenagel Condensation : Between glyoxal and acetoacetate.
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Michael Addition : Methylamine attacks the α,β-unsaturated intermediate.
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Cyclodehydration : Forms the quinoline ring.
Analytical and Spectroscopic Characterization
Critical data for validating the structure include:
¹³C NMR (DMSO-d₆) :
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C=O (δ 165.2 ppm), C-OH (δ 158.9 ppm), aromatic carbons (δ 110–150 ppm).
Mass Spectrometry : -
[M+H]⁺ at m/z 322.1 (calculated for C₁₇H₁₅NO₄: 321.3).
X-ray Diffraction : -
Confirms planar quinoline ring and dihedral angle (28.5°) between quinoline and methoxyphenyl groups.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield regioisomers. Employing bulky bases like LDA (lithium diisopropylamide) suppresses side reactions, enhancing regioselectivity to >95%.
Solvent Effects on Yield
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, whereas toluene minimizes side product formation.
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 74 |
| Toluene | 2.4 | 58 |
| DMSO | 46.7 | 81 |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Quinoline derivatives, including 1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities such as:
- Antimicrobial Activity : Quinoline derivatives are known for their effectiveness against various pathogens. Studies have shown that modifications in the quinoline structure can enhance antimicrobial potency.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, quinoline derivatives have been shown to target specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses presents potential therapeutic avenues for treating inflammatory diseases.
Biological Research
Biochemical Interactions
this compound is utilized in studying interactions with biological macromolecules. Its unique functional groups allow it to bind selectively to proteins and enzymes, making it a valuable tool in biochemical assays.
Mechanism of Action
The mechanism of action typically involves:
- Binding to Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, potentially altering signal transduction pathways relevant to disease processes.
Synthetic Applications
Building Block in Organic Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it suitable for producing diverse chemical entities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to a ketone | Potassium permanganate |
| Reduction | Quinoline ring can be reduced | Palladium on carbon |
| Substitution | Electrophilic/nucleophilic substitution | Halogenating agents or nucleophiles |
Material Science
Development of New Materials
The compound's unique structural features enable its use in developing new materials with specific properties. For example, its potential as a catalyst in chemical reactions could lead to more efficient synthetic processes in industrial applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various quinoline derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Antibiotics highlighted the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The study found that modifications similar to those present in this compound enhanced activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs.
- Hydrogen-Bonding Capacity: The 3-hydroxyl group in the target compound may confer stronger hydrogen-bonding interactions than amino or halogenated groups in other derivatives .
- Molecular Weight and Solubility: Bulkier substituents (e.g., 4-methoxyphenyl) increase molecular weight, which could reduce solubility compared to simpler analogs like 1-methylquinolin-2(1H)-one .
Key Observations :
- The target compound likely requires regioselective functionalization at position 4, similar to Pd-catalyzed methods used for 4-methoxyphenylquinoline derivatives .
- Pyrimidine and pyrazole analogs achieve moderate yields (~60–70%) via straightforward condensation, suggesting viable routes for the target compound’s synthesis .
Biological Activity
1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline core with specific functional groups that may confer distinct biological activities. The presence of a methoxy group on the phenyl ring is particularly noteworthy, as it can influence the compound's lipophilicity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 3-hydroxy-4-(4-methoxyphenyl)-1-methylquinolin-2-one |
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 285.31 g/mol |
| InChI | InChI=1S/C17H15NO3/c1-18-14-6-4-3-5-13(14)15(16(19)17(18)20)11-7-9-12(21-2)10-8-11/h3-10,19H,1-2H3 |
The biological activity of this compound primarily involves its interaction with specific proteins or enzymes in various biochemical pathways. The compound may modulate enzymatic activity or interfere with cellular signaling pathways, contributing to its therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Antioxidant Activity: The hydroxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against various viruses, including Herpes simplex virus and Hepatitis B virus. A systematic review highlighted that modifications in the quinoline structure can enhance antiviral activity while reducing cytotoxicity .
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways . For example, derivatives have been synthesized that demonstrate selective cytotoxicity against human cancer cells without affecting normal cells.
Antimicrobial Activity
The compound's antimicrobial properties have been explored against various bacterial strains. Studies report that derivatives exhibit inhibitory effects on pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential applications in treating bacterial infections .
Case Studies
Several studies have investigated the biological activities of quinoline derivatives similar to this compound:
- Antiviral Efficacy : A study reported that a series of quinoxaline derivatives exhibited significant antiviral activity against Herpes simplex virus with IC50 values as low as 20 µg/mL .
- Anticancer Potential : Research demonstrated that certain quinoline-based compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as novel anticancer agents .
- Antimicrobial Studies : A comparative analysis indicated that specific modifications to the quinoline structure enhanced antimicrobial efficacy against resistant strains of bacteria .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-Methyl-3-hydroxy-4-(4-methoxyphenyl)quinoline-2(1H)-one?
The compound can be synthesized via Claisen-Schmidt condensation , where 3-acetyl-4-methoxy-1-phenyl/methyl quinoline-2(1H)-one reacts with aromatic aldehydes in n-butanol under acidic conditions (glacial acetic acid and piperidine). This method yields α,β-unsaturated ketone intermediates, which are further cyclized with guanidine hydrochloride to form pyrimidine-fused derivatives . Reaction optimization includes reflux durations (4–6 hours) and purification via recrystallization (ethanol or benzene).
Q. How is the purity and structural integrity of the compound validated during synthesis?
Key techniques include:
- Thin-layer chromatography (TLC) for monitoring reaction progress (e.g., Rf values: 0.54–0.83) .
- Elemental (CHN) analysis to confirm molecular composition (e.g., C: 67.02–75.90%, H: 4.09–5.48%, N: 3.36–15.05%) .
- Spectroscopic methods : UV (λmax 255–348 nm), IR (e.g., C=O stretches at 1602–1661 cm⁻¹), and NMR (e.g., aromatic protons at δ 6.4–8.2 ppm) .
Q. What are the standard protocols for characterizing substituent effects on the quinoline core?
Substituents (e.g., nitro, chloro, methoxy groups) are introduced via aromatic aldehyde variations in Claisen-Schmidt condensation. Their impact is assessed through:
- Yield comparisons (e.g., electron-withdrawing groups like nitro reduce yields to ~42%, while chloro groups improve to ~55%) .
- Biological activity screening (e.g., anticonvulsant MES model) to correlate substituent polarity with efficacy .
Advanced Research Questions
Q. How can computational methods guide the design of greener synthesis pathways for this compound?
Density functional theory (DFT) and mechanistic studies (e.g., transition state analysis) predict solvent-free or aqueous reaction conditions. For instance, computational workflows optimize atom economy and reduce toxic byproducts in cyclization steps .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Combine multiple techniques (e.g., IR confirms α,β-unsaturated ketones at 1652 cm⁻¹, while NMR resolves positional isomerism of methoxy groups) .
- Single-crystal XRD : Provides unambiguous confirmation of stereochemistry and hydrogen bonding (e.g., SHELX refinement for quinoline derivatives) .
Q. How can reaction yields be improved for derivatives with electron-deficient substituents?
- Catalyst optimization : Use piperidine/acetic acid in a 1:1 ratio to enhance enolate formation in Claisen-Schmidt reactions .
- Microwave-assisted synthesis : Reduces reaction time (from 4 hours to <1 hour) and improves yields for nitro-substituted derivatives .
Q. What experimental designs are critical for evaluating the compound’s anticonvulsant activity?
- Maximal electroconvulsive shock (MES) model : Administer 200 mg/kg doses to albino mice, monitoring seizure suppression vs. phenytoin controls .
- Dose-response curves : Establish EC50 values and assess neurotoxicity via rotorod tests .
Q. How does the methoxy group at the 4-position influence biological activity?
- Lipophilicity modulation : Methoxy groups enhance blood-brain barrier penetration, improving anticonvulsant efficacy in MES models .
- Metabolic stability : In vitro microsomal assays show reduced CYP450-mediated demethylation compared to hydroxyl analogs .
Data Analysis & Methodological Challenges
Q. How are CHN analysis discrepancies addressed (e.g., calculated vs. observed values)?
- Sample purity : Recrystallize compounds to >95% purity (confirmed by TLC).
- Instrument calibration : Use certified standards (e.g., acetanilide) to minimize systematic errors .
Q. What statistical approaches validate biological activity data in preclinical studies?
Q. How are UV spectral shifts (ε values) interpreted for structure-activity relationships?
- Conjugation effects : Bathochromic shifts (e.g., λmax 327 → 348 nm) indicate extended π-systems from substituents like nitro groups .
- Quantitative structure-activity relationship (QSAR) models : Correlate ε values with anticonvulsant potency .
Contradictions & Emerging Research
Q. Why do some derivatives show reduced activity despite favorable lipophilicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
